molecular formula C17H24N4O3 B2570647 1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034620-87-4

1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No. B2570647
CAS RN: 2034620-87-4
M. Wt: 332.404
InChI Key: WWBNCOLHRFQXED-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Cancer Therapy and Kinase Inhibition

The compound exhibits promising cytotoxic effects against different cancer cell lines. Notably, compound 5k emerged as a potent inhibitor, targeting enzymes such as EGFR, Her2, VEGFR2, and CDK2. Its IC50 values were comparable to the well-known TKI sunitinib . Further development of compound 5k as a multi-targeted kinase inhibitor could enhance its potency.

Antiproliferative Activity

Derivatives of this compound have demonstrated in vitro antiproliferative activity against human cancer cell lines . Researchers have explored its potential as an anticancer agent, particularly in inhibiting cell growth and proliferation.

CCR3 Receptor Antagonism

A novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists was designed using structural modifications, including this compound . Investigating its role in modulating immune responses and inflammation could be valuable.

Apoptosis Induction

Mitochondrial membrane potential plays a crucial role in inducing apoptosis. Piperine treatment, which shares structural similarities with our compound, has been shown to lead to cell apoptosis by affecting mitochondrial membrane potential . Exploring similar mechanisms for our compound could yield insights into its apoptotic properties.

PKB Inhibition

Optimization of lipophilic substitution within a related series of compounds provided ATP-competitive, nanomolar inhibitors with selectivity for inhibition of PKB (protein kinase B) over closely related kinases . Investigating whether our compound exhibits similar selectivity could be valuable.

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Such research could provide valuable insights into the potential applications of this compound .

properties

IUPAC Name

1-[4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-13(22)20-10-5-14(6-11-20)16(23)21-9-2-4-15(12-21)24-17-18-7-3-8-19-17/h3,7-8,14-15H,2,4-6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBNCOLHRFQXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(Pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

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